molecular formula C13H12N2O4S B13345209 Ethyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylate

Ethyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylate

Cat. No.: B13345209
M. Wt: 292.31 g/mol
InChI Key: HBYHTNBXVFBNAC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that have significant importance in medicinal chemistry and material science. This compound is particularly noted for its role as an intermediate in the synthesis of various pharmaceuticals, including Relugolix, a gonadotropin-releasing hormone receptor antagonist used to treat advanced prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylate typically involves the reaction of 4-nitrobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the thiophene ring .

Industrial Production Methods

In an industrial setting, the synthesis may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

    Reduction: Ethyl 2-amino-5-(4-aminophenyl)thiophene-3-carboxylate.

    Substitution: Various N-substituted derivatives.

    Oxidation: Sulfoxides and sulfones.

Scientific Research Applications

Ethyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylate in biological systems involves its interaction with specific molecular targets. For instance, in the case of Relugolix, the compound acts as a gonadotropin-releasing hormone receptor antagonist, inhibiting the release of luteinizing hormone and follicle-stimulating hormone, thereby reducing the production of testosterone .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Similar structure but with a methyl group at the 4-position.

    Ethyl 2-[(2,6-difluorobenzyl)(ethoxycarbonyl)amino]-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Contains additional substituents on the thiophene ring

Uniqueness

Ethyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of pharmaceuticals like Relugolix highlights its importance in medicinal chemistry .

Properties

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

ethyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C13H12N2O4S/c1-2-19-13(16)10-7-11(20-12(10)14)8-3-5-9(6-4-8)15(17)18/h3-7H,2,14H2,1H3

InChI Key

HBYHTNBXVFBNAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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